molecular formula C24H32N2O B12359305 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide CAS No. 2747915-99-5

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide

Katalognummer: B12359305
CAS-Nummer: 2747915-99-5
Molekulargewicht: 369.6 g/mol
InChI-Schlüssel: VCCPXHWAJYWQMR-CGMUFORSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is a synthetic compound primarily used in research settings. It is a deuterated analog of a well-known class of compounds, often utilized in the study of metabolic pathways and receptor interactions. The compound’s structure includes a phenyl ring, a piperidine ring, and a pentanamide chain, making it a versatile molecule for various scientific investigations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The phenyl ring is then introduced through a series of substitution reactions. Deuterium atoms are incorporated to create the deuterated analog, which is crucial for certain types of research, such as metabolic studies.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. Common solvents used include chloroform, dichloromethane, and methanol. The final product is often purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often involves halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is widely used in scientific research, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigating metabolic pathways and enzyme interactions.

    Medicine: Exploring potential therapeutic applications and drug interactions.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The deuterated analog allows for detailed studies of metabolic pathways, as the deuterium atoms provide a unique signature that can be tracked using various analytical techniques. This helps in understanding the compound’s pharmacokinetics and pharmacodynamics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Meperidine: Another synthetic opioid with a related chemical structure.

    Furanylfentanyl: A fentanyl analog with a furan ring.

Uniqueness

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is unique due to its deuterated nature, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated analogs.

Eigenschaften

CAS-Nummer

2747915-99-5

Molekularformel

C24H32N2O

Molekulargewicht

369.6 g/mol

IUPAC-Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide

InChI

InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5D,8D,9D,12D,13D

InChI-Schlüssel

VCCPXHWAJYWQMR-CGMUFORSSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H]

Kanonische SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.